Methyl 5-(4-methylphenyl)pyridine-2-carboxylate

Physicochemical profiling Lipophilicity Drug-likeness

Medicinal chemistry teams developing oral HIF-PH inhibitors require the precise 4-methylphenyl motif to maintain SAR established in Akebia Therapeutics’ patent families. This methyl ester is the direct precursor to 5-(4-methylphenyl)picolinic acid (CAS 1225956-67-1) and enables synthesis of 3-hydroxy-5-(4-methylphenyl)picolinoyl glycine derivatives (PHD2 IC₅₀ = 650 nM). - Direct building block for dual PHD2/VEGFR1 pharmacology (VEGFR1 EC₅₀ = 8,200 nM). - Compatible with Suzuki-Miyaura diversification for focused 5-aryl-picolinate libraries. - Supplied with full analytical documentation; ready-to-use for amide coupling or hydrolysis.

Molecular Formula C14H13NO2
Molecular Weight 227.26 g/mol
CAS No. 1355246-89-7
Cat. No. B060142
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5-(4-methylphenyl)pyridine-2-carboxylate
CAS1355246-89-7
SynonymsMethyl 5-(4-Methylphenyl)pyridine-2-carboxylate
Molecular FormulaC14H13NO2
Molecular Weight227.26 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=CN=C(C=C2)C(=O)OC
InChIInChI=1S/C14H13NO2/c1-10-3-5-11(6-4-10)12-7-8-13(15-9-12)14(16)17-2/h3-9H,1-2H3
InChIKeyPWQQZUWCUOVQJO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 5-(4-methylphenyl)pyridine-2-carboxylate: Baseline Properties


Methyl 5-(4-methylphenyl)pyridine-2-carboxylate (CAS 1355246-89-7), also known as Methyl 5-(p-tolyl)picolinate, is a pyridine-2-carboxylate ester bearing a 4-methylphenyl (p-tolyl) substituent at the 5-position of the pyridine ring [1]. With a molecular formula C₁₄H₁₃NO₂ and molecular weight 227.26 g/mol, this compound belongs to the class of 5-aryl-picolinate esters that serve as versatile building blocks in medicinal chemistry and agrochemical research . The compound has a computed XLogP3 of 3, topological polar surface area of 39.2 Ų, zero hydrogen bond donors, and three hydrogen bond acceptors, positioning it as a moderately lipophilic scaffold with favorable permeability characteristics for further derivatization [1].

Scaffold Class
5-aryl-picolinate ester building block
Selection Logic
4-methylphenyl substituent for distinct lipophilic and electronic profile
Workflow Fit
Supports HIF-PH inhibitor and agrochemical lead optimization programs

Why Generic Substitution Fails


Substituting Methyl 5-(4-methylphenyl)pyridine-2-carboxylate with a generic 5-aryl-picolinate analog is not straightforward because the 4-methyl substituent on the phenyl ring directly modulates key physicochemical and pharmacological properties of downstream derivatives. In the context of HIF prolyl hydroxylase (PHD) inhibitor development, the 4-methylphenyl motif appears in multiple patented clinical candidate series (e.g., Akebia Therapeutics' patent families US8722895, US9598370, USRE47437), where the methyl group contributes to optimal lipophilicity, target engagement, and metabolic stability that cannot be replicated by unsubstituted phenyl, 4-chlorophenyl, or 4-fluorophenyl analogs without re-optimization of the entire SAR landscape [1][2]. Furthermore, the methyl ester functionality serves as a specific precursor to the free carboxylic acid (CAS 1225956-67-1), which itself is a key intermediate for amide coupling to generate bioactive 5-aryl-3-hydroxypicolinoyl glycine derivatives [1].

Unsubstituted phenyl or 4-halo analogs may shift SAR landscape; re-optimization of target engagement and metabolic stability may be required.
The methyl ester is a specific precursor to the free acid (CAS 1225956-67-1); alternative ester or acid forms may limit amide coupling workflow.

Quantitative Differentiation Evidence


Lipophilicity Differentiation vs. Unsubstituted Phenyl Analog

The target compound exhibits a computed XLogP3 of 3 (PubChem), reflecting the contribution of the 4-methyl substituent to lipophilicity. In comparison, the unsubstituted phenyl analog Methyl 5-phenylpyridine-2-carboxylate (CAS 86574-52-9, C₁₃H₁₁NO₂, MW 213.23) lacks this methyl group and has a lower computed logP. The increased lipophilicity of the 4-methylphenyl derivative may enhance membrane permeability and influence the pharmacokinetic profile of downstream drug candidates when this building block is incorporated [1]. Precise experimental logP data for the unsubstituted analog were not found in the searched literature; this comparison is based on computed properties and class-level inference.

Lipophilicity vs. Parent
Class-level
Target XLogP3 = 3; unsubstituted phenyl analog expected lower by ~0.5–1.0 units.
Reported computed logP increase may support membrane permeability screening.
Class-level inference; experimental logP data to verify.
Physicochemical profiling Lipophilicity Drug-likeness

PHD2 Inhibition by Key Derivative

A derivative of the target compound, [(3-Hydroxy-5-(4-methylphenyl)pyridine-2-carbonyl)amino]-acetic acid (synthesized from the corresponding 5-(4-methylphenyl)picolinic acid obtained via ester hydrolysis of the target methyl ester), demonstrated IC₅₀ = 650 nM against recombinant human PHD2 (residues 179–426) in a MALDI-TOF MS assay, as reported in BindingDB (BDBM107698) from Akebia Therapeutics patent US8722895 [1]. By comparison, the corresponding 4-cyanophenyl analog {[5-(4-cyanophenyl)-3-hydroxypyridine-2-carbonyl]amino}-acetic acid showed an EC₅₀ of 4,300 nM in a related cell-based assay (BDBM301799), suggesting that the electronic and lipophilic properties of the 4-methyl substituent contribute to superior enzymatic potency relative to electron-withdrawing substituents at the para position [2]. This evidence is cross-study comparable rather than direct head-to-head, as the assays differ (biochemical vs. cellular).

PHD2 Inhibition
Cross-study comparable
Derivative IC₅₀ = 650 nM vs. 4-cyanophenyl analog EC₅₀ = 4,300 nM (cross-assay).
Reported lower inhibition value supports pathway engagement context for HIF-PH programs.
Biochemical vs. cellular assay; interpret with caution.
HIF prolyl hydroxylase PHD2 inhibition Anemia

VEGFR1 Cellular Activity

The methyl ester amide derivative [(3-Hydroxy-5-(4-methylphenyl)-pyridine-2-carbonyl)-amino]-acetic acid methyl ester (directly derived from the target compound scaffold) exhibited EC₅₀ = 8,200 nM against VEGFR1 in a HEK293 cellular assay, as curated in BindingDB (BDBM107700) from US8722895 [1]. This indicates that the 5-(4-methylphenyl)pyridine-2-carboxylate scaffold can be elaborated into compounds with measurable anti-angiogenic target engagement. The relatively modest potency at VEGFR1 is consistent with the primary optimization focus of this chemotype on PHD2 rather than kinase targets, providing useful selectivity profiling data for multi-target drug discovery programs.

VEGFR1 Cellular Activity
Supporting evidence
Derivative EC₅₀ = 8,200 nM in HEK293 cells.
Supports selectivity profiling for multi-target research workflows.
Single-point data without direct comparator in same assay.
VEGFR1 Angiogenesis Cellular assay

Suzuki-Miyaura Coupling Efficiency

Methyl 5-(4-methylphenyl)pyridine-2-carboxylate is typically synthesized via Suzuki-Miyaura cross-coupling of 4-methylphenylboronic acid with methyl 5-bromopicolinate (CAS 29682-15-3) using palladium catalysts such as Pd(PPh₃)₄ in toluene/water solvent systems . This synthetic route benefits from the commercial availability of both coupling partners and the well-established reactivity of the 5-bromo position on the picolinate ring. Literature precedent demonstrates that 5-iodopyridines undergo Suzuki-Miyaura coupling with boronic acids in good to excellent yields using PdCl₂(PPh₃)₂ and KHCO₃ in DMF/H₂O at 110 °C, providing a robust methodological framework for analog synthesis [1]. The 4-methyl substituent on the phenylboronic acid does not significantly impede coupling efficiency compared to unsubstituted phenylboronic acid, making this building block synthetically accessible at scale.

Suzuki Coupling Route
Class-level
Pd(PPh₃)₄, toluene/H₂O; methyl 5-bromopicolinate + 4-methylphenylboronic acid.
Well-precedented synthesis supports reliable procurement and scale-up context.
Comparable efficiency to unsubstituted phenylboronic acid expected.
Suzuki-Miyaura coupling Synthetic methodology Building block

Precursor to Picolinic Acid Intermediate

The target methyl ester serves as a direct precursor to 5-(4-methylphenyl)picolinic acid (CAS 1225956-67-1) via simple ester hydrolysis. This free carboxylic acid is structurally related to the 6-aryl-2-picolinic acid class of synthetic auxin herbicides . The 4-methyl substitution pattern on the phenyl ring differentiates this compound from the unsubstituted 5-phenylpicolinic acid (CAS 75754-04-0) and the 4-chlorophenyl analog (CAS 87789-85-3), each of which presents distinct electronic (Hammett σ) and lipophilic (π) parameters that influence target binding in auxin receptor systems . The methyl ester form offers advantages in synthetic manipulation: the ester can be selectively reduced, hydrolyzed, or converted to amides without affecting the 5-aryl substituent, providing a versatile branching point for parallel library synthesis.

Picolinic Acid Intermediate
Data to verify
Ester hydrolysis yields acid (CAS 1225956-67-1) with 4-methyl substituent (σₚ = -0.17, π = +0.56).
Reported parameters may support auxin receptor SAR context; source-specific review needed.
Class-level inference; sources not specified.
Picolinic acid Synthetic auxin herbicide Building block

Research and Industrial Application Scenarios


PHD2 Inhibitor Lead Optimization

This compound is the preferred methyl ester building block for synthesizing 3-hydroxy-5-(4-methylphenyl)picolinoyl amino acid derivatives, a chemotype with demonstrated nanomolar PHD2 inhibitory activity (IC₅₀ = 650 nM for the glycine conjugate) [1]. Medicinal chemistry teams developing oral HIF-PH inhibitors for anemia of chronic kidney disease should procure this specific 4-methylphenyl variant to maintain the SAR established in Akebia Therapeutics' patent families (US8722895, US9598370), where the p-tolyl group is explicitly claimed and distinguished from p-chlorophenyl and p-fluorophenyl analogs [2].

VEGFR1-Engaging Bifunctional Molecules

The scaffold can be elaborated to access compounds with dual PHD2/VEGFR1 pharmacology, as evidenced by the EC₅₀ = 8,200 nM of the methyl ester amide derivative at VEGFR1 in HEK293 cells [1]. This supports the use of Methyl 5-(4-methylphenyl)pyridine-2-carboxylate in multi-target drug discovery programs where simultaneous modulation of hypoxia signaling and angiogenesis is therapeutically desirable.

Synthetic Auxin Herbicide Discovery

As a direct precursor to 5-(4-methylphenyl)picolinic acid (CAS 1225956-67-1), this methyl ester enables access to the 6-aryl-2-picolinic acid herbicide pharmacophore class. Agrochemical discovery teams should select this 4-methylphenyl variant to explore SAR around the aryl substituent, leveraging the distinct electronic (σₚ = -0.17) and lipophilic (π = +0.56) parameters of the p-tolyl group relative to phenyl, 4-chlorophenyl, or 4-methoxyphenyl analogs [1].

Parallel Library Synthesis

The well-established synthetic route using commercially available methyl 5-bromopicolinate and 4-methylphenylboronic acid under standard Suzuki-Miyaura conditions [1] makes this compound an ideal core scaffold for generating focused libraries of 5-aryl-picolinate derivatives. The methyl ester handle allows subsequent diversification through hydrolysis, amidation, or reduction without affecting the biaryl bond.

Application
Selection Property
Validation Focus
PHD2 inhibitor lead optimization
4-methylphenyl SAR fit
Target engagement and metabolic stability context
Multi-target VEGFR1 research
Scaffold selectivity profiling
Cellular pathway-response interpretation
Synthetic auxin herbicide discovery
Electronic/lipophilic differentiation
Auxin receptor SAR context
Parallel library synthesis
Ester handle for diversification
Synthetic scalability review

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